

Isotopic Purity of Hexachloroethane- $^{13}\text{C}_2$: A Technical Guide

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Compound of Interest

Compound Name: Hexachloroethane- ^{13}C

Cat. No.: B1340454

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This technical guide provides an in-depth overview of the isotopic purity of Hexachloroethane- $^{13}\text{C}_2$, a critical parameter for its application in various scientific disciplines, including metabolic tracing, quantitative analysis, and as an internal standard in mass spectrometry-based research.

Introduction to Isotopic Purity

In the context of isotopically labeled compounds, "isotopic purity" or "isotopic enrichment" refers to the percentage of a specific isotope at a particular atomic position within a molecule. For Hexachloroethane- $^{13}\text{C}_2$, this specifies the proportion of molecules that contain two ^{13}C atoms. High isotopic purity is crucial for the accuracy and sensitivity of experiments that rely on distinguishing the labeled compound from its naturally occurring unlabeled counterpart.

Determination of Isotopic Purity: Experimental Protocols

The determination of the isotopic purity of Hexachloroethane- $^{13}\text{C}_2$ is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry is a cornerstone for assessing isotopic enrichment. This technique separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation of isotopologues.

Methodology:

- **Sample Preparation:** A solution of Hexachloroethane- $^{13}\text{C}_2$ is prepared in a suitable volatile solvent.
- **Ionization:** The sample is introduced into the mass spectrometer and ionized, typically using techniques like electron ionization (EI) or chemical ionization (CI).
- **Mass Analysis:** The resulting ions are separated by a mass analyzer (e.g., time-of-flight (TOF), quadrupole, or Orbitrap).
- **Detection:** The abundance of each ion is measured.
- **Data Analysis:** The isotopic distribution is determined by comparing the peak intensities of the $^{13}\text{C}_2$ -labeled molecule with those of any unlabeled ($^{12}\text{C}_2$) or mono-labeled ($^{13}\text{C}_1$) species. The natural isotopic abundance of chlorine (^{35}Cl and ^{37}Cl) must be accounted for in the analysis to accurately determine the carbon isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy is a definitive method for determining the position and extent of ^{13}C labeling.

Methodology:

- **Sample Preparation:** The Hexachloroethane- $^{13}\text{C}_2$ sample is dissolved in a deuterated solvent.
- **Data Acquisition:** A ^{13}C NMR spectrum is acquired. The presence of two adjacent ^{13}C atoms will result in characteristic ^{13}C - ^{13}C coupling, providing unambiguous evidence of the $^{13}\text{C}_2$ labeling.
- **Quantitative Analysis:** The relative integrals of the signals corresponding to the $^{13}\text{C}_2$ -labeled, $^{13}\text{C}_1$ -labeled, and unlabeled species can be used to determine the isotopic purity. Due to the

low natural abundance of ^{13}C , the signal from the unlabeled species is often below the detection limit in highly enriched samples.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available Hexachloroethane- $^{13}\text{C}_2$ is typically high. The following table presents illustrative data for a representative batch.

Parameter	Value	Method of Analysis
Isotopic Enrichment of ^{13}C	> 99 atom % ^{13}C	Mass Spectrometry
$^{13}\text{C}_2$ Species Abundance	> 98%	^{13}C NMR
$^{13}\text{C}_1$ Species Abundance	< 2%	^{13}C NMR
$^{12}\text{C}_2$ Species Abundance	< 0.01%	^{13}C NMR
Chemical Purity	> 98%	Gas Chromatography-Mass Spectrometry (GC-MS)

Note: The data presented in this table is for illustrative purposes and may not represent the exact specifications of all available products.

Synthesis of Hexachloroethane- $^{13}\text{C}_2$

The synthesis of Hexachloroethane- $^{13}\text{C}_2$ involves the introduction of two ^{13}C atoms into the molecular backbone. A common strategy is to start from a simple, commercially available ^{13}C -labeled precursor.

A plausible synthetic route starts with ^{13}C -labeled tetrachloroethylene (C_2Cl_4), which can be synthesized from smaller ^{13}C -labeled building blocks. The $^{13}\text{C}_2$ -tetrachloroethylene is then subjected to exhaustive chlorination to yield Hexachloroethane- $^{13}\text{C}_2$.

Signaling Pathways and Experimental Workflows

Synthesis Workflow for Hexachloroethane- $^{13}\text{C}_2$

Caption: A logical workflow for the synthesis of Hexachloroethane- $^{13}\text{C}_2$.

Analytical Workflow for Isotopic Purity Determination

Caption: Workflow for determining the isotopic purity of Hexachloroethane- $^{13}\text{C}_2$.

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